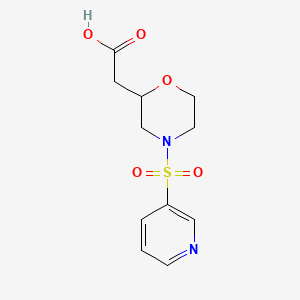
2-(aminomethyl)-N-(4-propan-2-yloxyphenyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminomethyl)-N-(4-propan-2-yloxyphenyl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications as a drug candidate. It belongs to the class of thiazole-based compounds, which have been shown to possess a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of 2-(aminomethyl)-N-(4-propan-2-yloxyphenyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(aminomethyl)-N-(4-propan-2-yloxyphenyl)-1,3-thiazole-4-carboxamide is its broad spectrum of activity against various diseases. It also exhibits good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, its limitations include its low solubility and stability, which may affect its efficacy and safety.
Future Directions
There are several future directions for research on 2-(aminomethyl)-N-(4-propan-2-yloxyphenyl)-1,3-thiazole-4-carboxamide. One area of interest is the development of more potent and selective analogs of the compound. Another direction is the investigation of its potential applications in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 2-(aminomethyl)-N-(4-propan-2-yloxyphenyl)-1,3-thiazole-4-carboxamide involves the reaction of 2-aminothiazole with 4-(2-bromoethyl)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with propan-2-ol and a carboxylic acid derivative to yield the final compound.
Scientific Research Applications
2-(aminomethyl)-N-(4-propan-2-yloxyphenyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It also exhibits activity against certain viruses, making it a promising candidate for the development of antiviral drugs.
properties
IUPAC Name |
2-(aminomethyl)-N-(4-propan-2-yloxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)19-11-5-3-10(4-6-11)16-14(18)12-8-20-13(7-15)17-12/h3-6,8-9H,7,15H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNNKOMFQYSJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580037.png)
![2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580053.png)
![2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580054.png)
![2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid](/img/structure/B7580059.png)
![2-[2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580072.png)
![2-[2-[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580074.png)
![[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7580077.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580081.png)
![2-[2-[(4-Ethylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580088.png)
![2-[4-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]thiomorpholin-3-yl]acetic acid](/img/structure/B7580093.png)
![2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7580116.png)

